3-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives with reduced pyridine rings.
Substitution: Products with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
3-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)pyridine: Lacks the piperidine ring, affecting its biological activity.
3-(Piperidin-4-yl)-5-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, altering its reactivity and applications.
Uniqueness
3-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1256790-30-3 |
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Molecular Formula |
C11H13F3N2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-piperidin-4-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-5-9(6-16-7-10)8-1-3-15-4-2-8/h5-8,15H,1-4H2 |
InChI Key |
BIBXEJZOXHSVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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